Ruthenium Chloride with [(R,R)-FsDPEN] and p-cymene, denoted as RuCl(R,R)-FsDPEN, is an organoruthenium complex that serves primarily as a chiral catalyst in various asymmetric reactions. The compound features a ruthenium center coordinated with a chloride ion, a p-cymene ligand, and a chiral diphosphine ligand, [(R,R)-FsDPEN]. It has the molecular formula C30H28ClF5N2O2RuS and a molecular weight of 712.14 g/mol .
RuCl(R,R)-FsDPEN is particularly effective in promoting asymmetric hydrogenation reactions. The presence of the chiral ligand allows for the selective formation of one enantiomer over another in the reduction of prochiral substrates. Its high atom economy makes it advantageous for synthesizing complex molecules from simpler precursors .
The synthesis of RuCl(R,R)-FsDPEN typically involves the reaction of ruthenium precursors with [(R,R)-FsDPEN] in the presence of p-cymene under controlled conditions. Various methods may be employed, including:
RuCl(R,R)-FsDPEN finds applications primarily in:
Studies on the interactions of RuCl(R,R)-FsDPEN with various substrates have shown its effectiveness in catalyzing hydrogenation reactions. The unique combination of the p-cymene ligand and the chiral diphosphine enhances its catalytic activity and selectivity. Further research is necessary to fully elucidate its interaction mechanisms at the molecular level .
Several compounds share structural or functional similarities with RuCl(R,R)-FsDPEN. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
RuCl(S,S)-Ts-DPEN | Organoruthenium | Different chirality leading to varied selectivity |
Ru(bipyridine)(p-cymene) | Organoruthenium | Utilizes bipyridine ligands for different catalytic properties |
RhCl(R,R)-Ts-DPEN | Organorhodium | Similar structure but different metal center affecting reactivity |
RuCl(R,R)-FsDPEN stands out due to its specific chiral environment provided by [(R,R)-FsDPEN], which is crucial for achieving high enantioselectivity in reactions, making it particularly valuable in asymmetric synthesis compared to its analogs .
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